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Compound of Interest

Compound Name:

1-{[(ADAMANTAN-1-

YL)CARBAMOYL]AMINO}-3-

ETHYLUREA

CAS No.: 438481-17-5

Cat. No.: B2624292 Get Quote

Executive Summary & Compound Analysis
1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea represents a specific class of

pharmacophores often utilized in metabolic disease research (e.g., Soluble Epoxide Hydrolase

(sEH) inhibition) or anti-viral applications. Chemically, this compound features a lipophilic

adamantane cage linked via a biuret (dicarbamoyl) backbone to an ethyl group.

The Formulation Challenge: "Brick Dust"
This molecule presents a classic Biopharmaceutics Classification System (BCS) Class II/IV

challenge.

Adamantane Moiety: Confers high lipophilicity (LogP > 4.0), making it practically insoluble in

water.

Biuret Linkage (-NH-CO-NH-CO-NH-): Introduces multiple hydrogen bond donors and

acceptors. This creates a rigid crystal lattice with high melting enthalpy.

Impact: The compound resists dissolution in aqueous buffers (PBS/Saline) and standard oils.

Simple suspension leads to poor absorption and erratic pharmacokinetic (PK) data. Successful
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in vivo delivery requires disrupting this crystal lattice.

Pre-Formulation Assessment
Before attempting animal dosing, you must validate the solubility profile. Do not rely on visual

inspection alone; "micro-precipitation" can occur invisibly, leading to clogged needles and

embolisms.

Table 1: Solvent Compatibility Matrix
Solvent / Vehicle Solubility Potential

Physiological Limit
(Mouse/Rat)

Recommendation

Water / PBS Insoluble (< 1 µg/mL) N/A DO NOT USE ALONE

DMSO High (> 50 mg/mL)
< 5% (Chronic), <

10% (Acute)

Use as primary stock

solvent.[1]

PEG 400 Moderate/High
< 50% (Oral), < 40%

(IP)
Excellent co-solvent.

Corn Oil Low/Moderate 5-10 mL/kg
Risk of precipitation;

check stability.

HP-β-CD (20-40%)
High (Inclusion

Complex)
High tolerance

GOLD STANDARD for

this class.

Protocol A: Cyclodextrin Inclusion Complex (The
Gold Standard)
Best for: Oral (PO), Intraperitoneal (IP), and Chronic Studies. Mechanism: The hydrophobic

adamantane cage fits perfectly into the cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD),

shielding it from water while the hydrophilic exterior ensures solubility. This mimics the "natural"

transport of lipids.

Materials
Compound: 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea

Excipient: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma or Roquette]
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Solvent: Sterile Water for Injection (WFI)

Equipment: Probe sonicator or heated ultrasonic bath.

Step-by-Step Procedure
Preparation of Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. (e.g., 20g

CD in 100mL water). Filter through a 0.22 µm PES filter.

Solubilization (The "Pre-load" Technique):

Weigh the target amount of compound (e.g., for a 10 mg/kg dose at 10 mL/kg, you need a

1 mg/mL concentration).

CRITICAL STEP: Dissolve the compound in a minimal volume of DMSO first. The final

DMSO concentration should not exceed 2-5% of the total volume.

Example: Dissolve 10 mg compound in 0.5 mL DMSO.

Complexation:

Add the DMSO concentrate dropwise into the 20% HP-β-CD solution (9.5 mL) while

vortexing vigorously.

Sonicate the mixture at 40°C for 30–60 minutes. The solution should turn from cloudy to

clear/opalescent.

Validation: Shine a laser pointer (or strong light) through the vial. If a distinct beam is visible

(Tyndall effect), micro-precipitates are present. Sonicate longer or reduce concentration.
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Scientific Rationale: Adamantyl derivatives have high association constants with β-cyclodextrins

(

). The DMSO "kick-start" disrupts the crystal lattice, allowing the adamantane cage

to enter the CD cavity before water causes it to crash out.

Protocol B: PEG/DMSO Co-Solvent System (Acute
Studies)
Best for: Single-dose IP or Subcutaneous (SC) studies where rapid preparation is needed.

Warning: High osmolality may cause irritation at the injection site.

Formulation Composition
5% DMSO (Solubilizer)

40% PEG 400 (Co-solvent/Stabilizer)

55% Saline/Water (Diluent)

Step-by-Step Procedure
Weigh the compound.

Dissolve completely in 100% of the calculated DMSO volume. Ensure no crystals remain.

Add the calculated PEG 400 volume to the DMSO/Compound solution. Vortex for 1 minute.

The solution may warm up; this is normal.

Slowly Add the Saline/Water (warm to 37°C) dropwise while vortexing.

Caution: Adding saline too fast will cause the "Ouzo effect" (immediate precipitation).
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Use immediately. This formulation is thermodynamically unstable and may precipitate within

4–6 hours.

Visualization of Formulation Logic
Figure 1: Vehicle Selection Decision Tree

Start: 1-{[(adamantan-1-yl)carbamoyl]amino}-3-ethylurea

Select Administration Route

Oral Gavage (PO) Injective (IP/SC/IV)

Protocol A: HP-β-Cyclodextrin
(High Bioavailability, Low Toxicity)

Preferred

Lipid Suspension
(Corn Oil/Tricaprylin)

Alternative

Study Duration?

Acute (Single Dose)Chronic (>3 Days)

Protocol B: PEG400/DMSO
(Rapid Prep, Irritation Risk)

Click to download full resolution via product page

Caption: Decision matrix for vehicle selection based on administration route and study duration.

Green indicates the optimal path for adamantyl-ureas.

Figure 2: The "Order of Addition" Workflow (Protocol A)
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1. Dissolve Compound
in 100% DMSO

3. Dropwise Addition
(Vortexing)

2. Prepare 20%
HP-β-CD in Water

4. Sonication
(40°C, 30 mins)

5. Clear Solution
(Ready for Dosing)
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Caption: Critical workflow for Cyclodextrin complexation. Reversing steps 1 and 2 will result in

irreversible precipitation.

Quality Control & Troubleshooting
The "Tyndall Effect" Check
Because adamantyl ureas are white crystalline solids, micro-precipitates in a clear liquid can be

hard to see.

Turn off the room lights.

Shine a focused LED beam through the formulation vial.

Fail: If you see a solid beam of light (scattering), the compound is not dissolved; it is a

suspension.

Pass: If the light passes through invisibly (like water), the inclusion complex is stable.

Dosing Volume Guidelines
To maintain animal welfare and prevent vehicle toxicity:

Mice (20-25g): Max 10 mL/kg (approx. 0.2 mL/mouse).

Rats (250g): Max 10 mL/kg (approx. 2.5 mL/rat).

Note: If using Protocol B (PEG/DMSO), reduce volume to 5 mL/kg if possible to minimize

peritoneal irritation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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